molecular formula C22H22FNO2 B12759147 (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone CAS No. 460747-37-9

(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone

Cat. No.: B12759147
CAS No.: 460747-37-9
M. Wt: 351.4 g/mol
InChI Key: VGSYEFOBFMUWGO-OAHLLOKOSA-N
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Description

(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Pyrrolidinyl Group: This step involves the addition of the pyrrolidinyl group to the benzofuran core, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanol: Similar structure with an alcohol group instead of a ketone.

    (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)amine: Similar structure with an amine group.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity.

    Benzofuran Core: The benzofuran structure is known for its versatility in medicinal chemistry, providing a scaffold for various bioactive compounds.

Properties

CAS No.

460747-37-9

Molecular Formula

C22H22FNO2

Molecular Weight

351.4 g/mol

IUPAC Name

(4-fluorophenyl)-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]methanone

InChI

InChI=1S/C22H22FNO2/c1-15-3-2-11-24(15)12-10-20-14-18-13-17(6-9-21(18)26-20)22(25)16-4-7-19(23)8-5-16/h4-9,13-15H,2-3,10-12H2,1H3/t15-/m1/s1

InChI Key

VGSYEFOBFMUWGO-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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